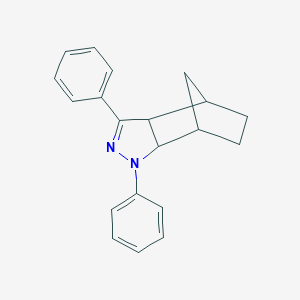
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1988 by researchers at the Hebrew University of Jerusalem, and it has since been the subject of numerous scientific studies.
Scientific Research Applications
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can be effective in reducing pain and inflammation, and it has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
Mechanism Of Action
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can modulate these processes and produce a range of effects.
Biochemical And Physiological Effects
Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol is its potential for toxicity at high doses, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. One area of interest is the development of novel cannabinoid-based therapeutics for pain management and other conditions. In addition, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-tumor effects of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. Finally, there is a need for more studies on the safety and toxicity of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, particularly in humans.
Synthesis Methods
The synthesis of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol involves several steps, starting with the reaction of 1,2-dibromoethane with phenylmagnesium bromide to form 1-phenylethyl bromide. This compound is then reacted with 2,4-dimethylbenzaldehyde to form the corresponding ketone, which is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with phthalic anhydride to form the corresponding diester, which is then cyclized using trifluoroacetic acid to form 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol.
properties
CAS RN |
23950-38-1 |
|---|---|
Product Name |
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol |
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2 |
InChI Key |
WESSKLLMYOYFPY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
23950-38-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



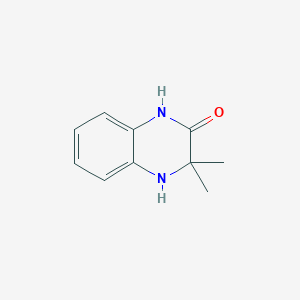
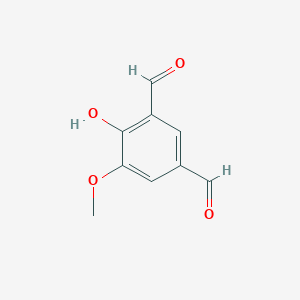
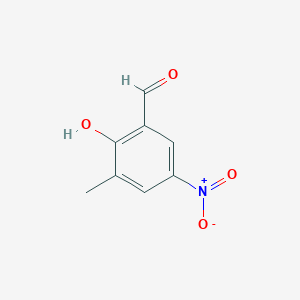
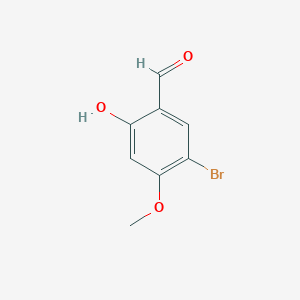
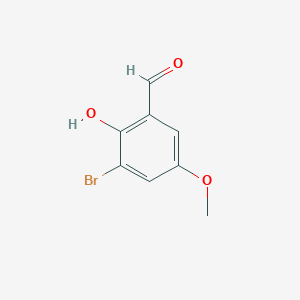
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
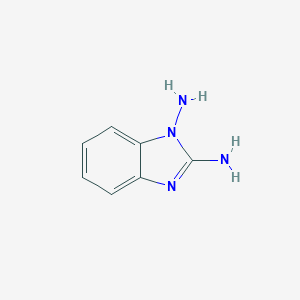
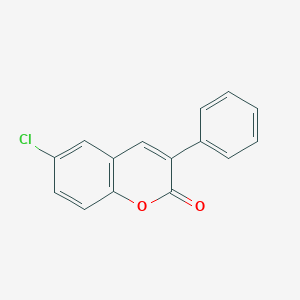
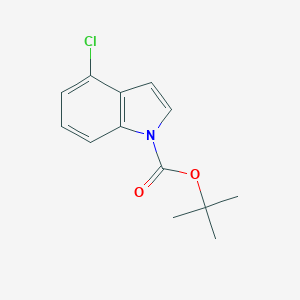
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
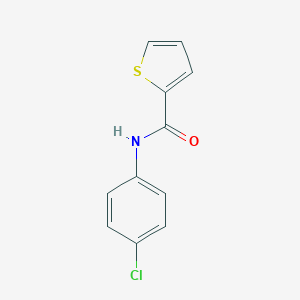
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)